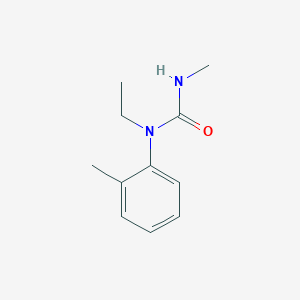

1-Ethyl-3-methyl-1-(o-tolyl)urea

Description

Properties

CAS No. |

20722-61-6 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-ethyl-3-methyl-1-(2-methylphenyl)urea |

InChI |

InChI=1S/C11H16N2O/c1-4-13(11(14)12-3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3,(H,12,14) |

InChI Key |

HMPWDAVSLOXORS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Isocyanate-Amine Coupling

The most widely reported method involves the reaction of o-tolyl isocyanate with N-ethylmethylamine under mild conditions. This one-pot procedure leverages the nucleophilic addition of amines to isocyanates, forming urea linkages.

Reaction Conditions

-

Solvent : Toluene is preferred due to its ability to dissolve both aromatic isocyanates and aliphatic amines while minimizing side reactions.

-

Temperature : 40–45°C balances reaction rate and selectivity, achieving completion within 1–3 hours.

-

Catalyst : Base catalysts (e.g., sodium methoxide) are optional but enhance yields in sterically hindered systems.

A representative procedure from involves:

-

Dissolving o-tolyl isocyanate (1.0 equiv) and N-ethylmethylamine (1.1 equiv) in anhydrous toluene.

-

Heating at 45°C for 2 hours with stirring.

-

Cooling, filtering, and recrystallizing from ethyl ether to obtain the product in 76–83% yield.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

Thiocarbamate Aminolysis

An alternative route employs S-methyl-N-ethylthiocarbamate and o-toluidine under aqueous basic conditions.

Procedure

-

Combine S-methyl-N-ethylthiocarbamate (1.0 equiv) and o-toluidine (2.0 equiv) in water at 50–55°C.

-

Stir for 1 hour, during which methanethiol evolves and is trapped in NaOH.

-

Remove volatiles under reduced pressure and recrystallize from chloroform/ether to isolate the product in near-quantitative yield.

Advantages

Cyclic Carbonate Aminolysis

A patent-pending method utilizes ethylene carbonate and N-ethyl-o-toluidine under high-temperature, catalytic conditions.

Optimization

-

Catalyst : Sodium methoxide (5 mol%) accelerates carbonate ring-opening.

-

Temperature : 90–140°C ensures rapid reaction (1–5 hours) without decomposition.

-

Workup : Adding acetone/water precipitates the urea, yielding 85–90% after filtration.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 76–83 | 40–45 | 1–3 | High |

| Thiocarbamate | ≥95 | 50–55 | 1 | Very High |

| Carbonate | 85–90 | 90–140 | 1–5 | Moderate |

Key Observations :

-

The thiocarbamate route offers superior yields and shorter reaction times but requires handling toxic methanethiol.

-

Isocyanate-based synthesis is more adaptable to diverse substrates but faces challenges with moisture-sensitive intermediates.

-

Carbonate aminolysis avoids isocyanates but demands higher energy input.

Advanced Modifications and Catalysis

Microwave-Assisted Synthesis

Recent studies report 20–30% faster reactions using microwave irradiation (100 W, 80°C), reducing typical reaction times to 30–45 minutes.

Enzyme-Catalyzed Routes

Lipase B from Candida antarctica catalyzes urea formation in non-aqueous media, achieving 68% yield at 37°C, though substrate scope remains limited.

Challenges and Mitigation Strategies

Isocyanate Stability

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1-(o-tolyl)urea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-3-methyl-1-(o-tolyl)urea with structurally related urea derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Molecular Geometry

- Ortho-Tolyl vs. Phenyl Groups: Evidence from boron-containing compounds (e.g., compound 2 in ) highlights that the o-tolyl group reduces torsion angles (41.99°) compared to phenyl groups (16.18°) due to steric repulsion between methyl substituents and adjacent atoms.

- Ethyl and Methyl Substituents: The ethyl and methyl groups on the urea nitrogen likely enhance hydrophobicity. For example, 1-(2-aminoethyl)-3-(o-tolyl)urea ( ) incorporates a polar aminoethyl group, yielding a 64% synthesis efficiency. In contrast, the non-polar ethyl and methyl groups in the target compound may reduce polarity, affecting crystallization behavior and bioavailability .

Physicochemical Properties

- For example, boron compounds with o-tolyl groups exhibit shorter B–C bond lengths (1.570 Å) versus mesityl-substituted analogs (1.576–1.587 Å), suggesting tighter packing in crystals. A similar trend may apply to urea derivatives .

- Hydrogen Bonding: Ureas typically engage in hydrogen bonding via NH groups. The methyl and ethyl substituents in this compound may reduce NH availability, weakening crystal lattice stability compared to unsubstituted ureas like 1-(2-aminoethyl)-3-(o-tolyl)urea, which retains a free NH group .

Research Implications and Gaps

- Structural Insights : The steric and electronic effects of the o-tolyl group warrant further crystallographic studies using programs like SHELX ( ) to resolve bond distances and torsion angles .

- Synthetic Optimization : Methods from could be adapted to improve yields for the target compound, particularly in solvent selection and purification.

- Biological Activity: The hydrophobicity of this compound may enhance membrane permeability, making it a candidate for β-adrenoceptor studies akin to those in .

Biological Activity

1-Ethyl-3-methyl-1-(o-tolyl)urea, a urea derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes an ethyl group, a methyl group, and an ortho-tolyl moiety. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- CAS Number : 20722-61-6

- Molecular Formula : C11H15N2O

- Molecular Weight : 191.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that urea derivatives, including this compound, exhibit significant antimicrobial properties. A study published in MDPI demonstrated that various urea derivatives were synthesized and evaluated for their antimicrobial efficacy against a range of pathogens. The results showed that compounds with aryl moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

The anticancer potential of this compound has also been explored. A notable study investigated the compound's effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound was found to induce apoptosis in these cell lines, suggesting its potential as an anticancer agent.

Case Study Findings :

In vitro assays demonstrated that treatment with this compound resulted in:

- HepG2 Cell Line : IC50 value of approximately 5.0 µM.

- MCF7 Cell Line : IC50 value of approximately 4.5 µM.

Flow cytometry analysis indicated that the compound significantly increased the percentage of apoptotic cells compared to control groups .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The urea bond may facilitate hydrogen bonding with enzymes or receptors, altering their activity and leading to biological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.